molecular formula C17H13BrN6O2 B2480486 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 1904197-92-7

2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2480486
CAS RN: 1904197-92-7
M. Wt: 413.235
InChI Key: VNOJVXXFBYOWGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions, including nucleophilic addition, condensation, and diazotization processes. For instance, the synthesis of similar triazinone derivatives has been achieved through reactions involving ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids, demonstrating the complexity and specificity required in synthesizing such molecules (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction and spectroscopic methods such as FT-IR, NMR, and sometimes computational methods like Density Functional Theory (DFT). These analyses reveal intricate details about bond lengths, angles, and molecular conformations, essential for understanding the compound's chemical behavior (Gumus et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Research on heterocyclic compounds similar to 2-bromo-N-...benzamide has focused on synthesis and spectroscopic characterization. For example, Patel and Patel (2015) described the synthesis and characterization of benzamide derivatives with antibacterial and antifungal activities (Patel & Patel, 2015).
  • El-Sayed et al. (2008) also synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, examining their structures via spectral and analytical data (El‐Sayed et al., 2008).

Biological Assessment and Antimicrobial Activity

  • Karpina et al. (2019) developed methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, assessing their biological properties (Karpina et al., 2019).
  • Abunada et al. (2008) focused on synthesizing pyrazole derivatives with antimicrobial activity, providing insight into potential biomedical applications (Abunada et al., 2008).

Structural Analysis and Surface Properties

  • Gumus et al. (2019) and (2018) analyzed the crystal structures and surface properties of similar heterocyclic compounds, contributing to understanding their molecular interactions (Gumus et al., 2019), (Gumus et al., 2018).

Mechanism of Action

The mechanism of action of benzamides would depend on their specific structure and the context in which they are used . For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Like all chemicals, benzamides should be handled with care to avoid exposure . The specific safety and hazard information for “2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would depend on its exact structure .

Future Directions

The future directions for research on benzamides would likely involve exploring their potential uses in various applications, such as in the synthesis of other organic compounds or as pharmaceuticals . The specific future directions for “2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would depend on its exact structure and potential applications .

properties

IUPAC Name

2-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O2/c1-10-20-17(26-23-10)11-6-7-24-14(8-11)21-22-15(24)9-19-16(25)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJVXXFBYOWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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